molecular formula C24H20FN3O5 B2929400 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 920408-62-4

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2929400
CAS RN: 920408-62-4
M. Wt: 449.438
InChI Key: MNKIJYVFYXJWBG-UHFFFAOYSA-N
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Description

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O5 and its molecular weight is 449.438. The purity is usually 95%.
BenchChem offers high-quality 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Analysis

"Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study and Toxicity Study" (Tiwari et al., 2018)

  • This study focuses on the synthesis of chromone-pyrimidine derivatives and their evaluation for antimicrobial activity. The research includes an enzyme assay, docking study, and toxicity study to understand the mode of action and safety of the compounds.

Structural Analysis

"4-Oxo-N-phenyl-4H-chromene-2-carboxamide and of a new polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate." (Reis et al., 2013)

  • This paper presents the crystallization and structural analysis of chromene-2-carboxamide derivatives. The study provides insights into the molecular conformation and crystal structures of these compounds.

Antitumor Activity

"Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro." (Yin et al., 2013)

  • This research explores the synthesis of S14161 and its analogues, with a focus on their antitumor properties. It highlights the discovery of a specific chromene derivative with potent antiproliferative activities against tumor cell lines.

Chemical Reactions and Derivatives

"The reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide" (Vetyugova et al., 2018)

  • This paper discusses the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, providing a deeper understanding of the chemical behavior and potential derivatives of these compounds.

Receptor Studies

"6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid a powerful tool for studying orphan G protein-coupled receptor GPR35."

(Thimm et al., 2013)

properties

IUPAC Name

8-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5/c1-2-31-20-5-3-4-16-14-18(24(30)33-22(16)20)23(29)26-12-13-32-21-11-10-19(27-28-21)15-6-8-17(25)9-7-15/h3-11,14H,2,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKIJYVFYXJWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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